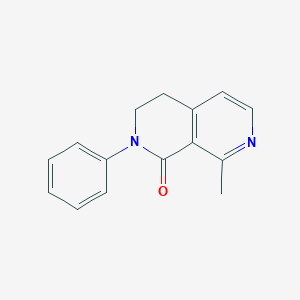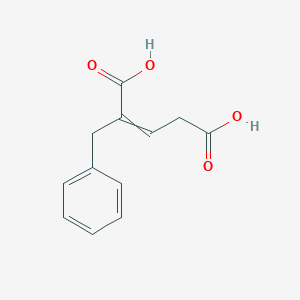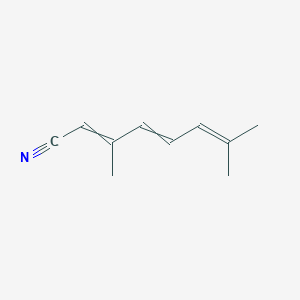
3,7-Dimethylocta-2,4,6-trienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethylocta-2,4,6-trienenitrile is an organic compound with the molecular formula C₁₀H₁₃N. It is characterized by a nitrile group (-CN) attached to a conjugated triene system, which consists of three double bonds in a linear arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-2,4,6-trienenitrile typically involves the reaction of 3-methyl-2-butenal with other reagents under specific conditions. One common method includes the use of ethyl 3-methyl-2-butenoate as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale chemical processes that optimize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethylocta-2,4,6-trienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary amines.
Applications De Recherche Scientifique
3,7-Dimethylocta-2,4,6-trienenitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,7-Dimethylocta-2,4,6-trienenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The conjugated triene system also plays a role in its chemical behavior, potentially affecting its electronic properties and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethylocta-2,6-dienal: This compound has a similar structure but lacks the nitrile group, resulting in different chemical properties and reactivity.
3,7-Dimethylocta-2,6-dien-1-yl tetradecanoate: This ester derivative has different functional groups, leading to distinct applications and behavior in chemical reactions.
Uniqueness
3,7-Dimethylocta-2,4,6-trienenitrile is unique due to its combination of a nitrile group and a conjugated triene system. This structure imparts specific chemical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
85406-06-0 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
3,7-dimethylocta-2,4,6-trienenitrile |
InChI |
InChI=1S/C10H13N/c1-9(2)5-4-6-10(3)7-8-11/h4-7H,1-3H3 |
Clé InChI |
KFPIOJAGLQCOPM-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC=CC(=CC#N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


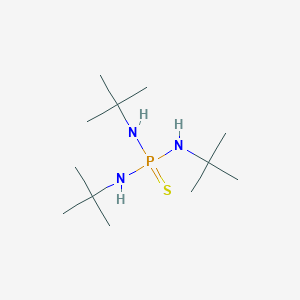

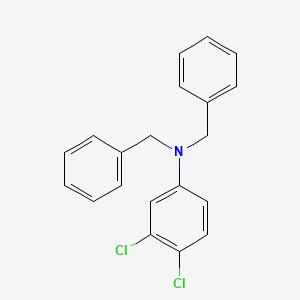
![2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14419706.png)

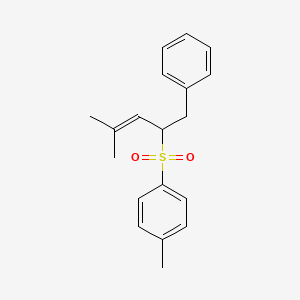
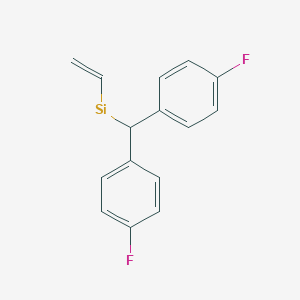
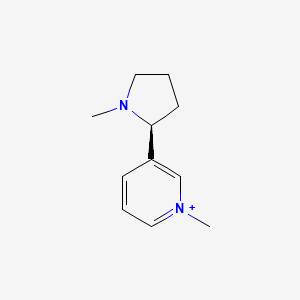
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)-](/img/structure/B14419730.png)
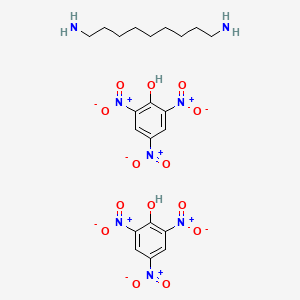
![3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid](/img/structure/B14419741.png)
![6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid](/img/structure/B14419747.png)
